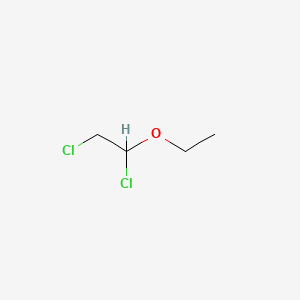

1,2-Dichloroethyl ethyl ether

Description

The exact mass of the compound 1,2-Dichloroethyl ethyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163477. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dichloroethyl ethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloroethyl ethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBUKAPOVBEMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870709 | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-46-1 | |

| Record name | 1,2-Dichloro-1-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroethyl ethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-ethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1,2-Dichloroethyl Ethyl Ether (CAS 623-46-1)

[1][2]

Executive Summary & Structural Distinction

1,2-Dichloroethyl ethyl ether (CAS 623-46-1), also known as 1,2-dichloro-1-ethoxyethane, is a specialized bifunctional organochloride used primarily as a reactive intermediate in the synthesis of heterocycles.

Critical Distinction: It is frequently confused with bis(2-chloroethyl) ether (CAS 111-44-4), a symmetrical mustard gas analog (

-

1,2-Dichloroethyl ethyl ether (Target): Unsymmetrical. Contains a highly reactive

-chloro ether moiety ( -

Bis(2-chloroethyl) ether: Symmetrical.[1] Contains two relatively unreactive

-chloro moieties.

This guide focuses exclusively on the unsymmetrical isomer (CAS 623-46-1), detailing its unique reactivity profile driven by the "alpha-halo ether effect."

Physical & Chemical Characterization[1][2][4][5][6][7][8]

The asymmetry of the molecule results in distinct physical properties compared to its symmetrical counterparts.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 623-46-1 | Distinct from 111-44-4 |

| Formula | MW: 143.01 g/mol | |

| Boiling Point | 140–145 °C | At 760 mmHg [1] |

| Boiling Point (Vacuum) | 66–69 °C | At 45 mmHg [2] |

| Density | 1.167 g/mL | At 25 °C [1] |

| Refractive Index ( | 1.442 | [1] |

| Appearance | Colorless to pale yellow liquid | Pungent, fruity/chlorinated odor |

| Solubility | Soluble in organic solvents | Hydrolyzes in water |

Synthesis & Production

The primary industrial and laboratory route to 1,2-dichloroethyl ethyl ether involves the controlled chlorination of diethyl ether. This process relies on the radical substitution of hydrogens alpha to the oxygen, followed by beta-substitution.

Protocol: Chlorination of Diethyl Ether [2]

Safety Warning: This reaction evolves HCl gas and requires strict temperature control to prevent runaway chlorination or explosion.

-

Setup: A 2-liter reaction flask is equipped with a reflux condenser, a mechanical stirrer, and a gas inlet tube. The system is cooled in an ice-water bath.

-

Reagent Loading: Charge the flask with 800 g of dry diethyl ether.

-

Chlorination: Introduce a slow stream of dry chlorine gas (

) into the stirred ether.-

Initial Phase: Maintain temperature at 0–5 °C. The specific gravity will rise from ~0.71 to 0.785.

-

Evolution:[2] Hydrogen chloride (HCl) will evolve freely; ensure proper venting through a scrubber.

-

-

Completion: Continue chlorination for approximately 35 hours, allowing the temperature to gradually rise to room temperature. The reaction is considered complete when the specific gravity reaches 0.96 .

-

Purification:

-

Distill off unchanged ether under reduced pressure.

-

Fractionate the remaining oil under vacuum.

-

Yield: Collect the fraction boiling at 66–69 °C (45 mmHg).

-

Reactivity Profile: The Alpha-Halo Ether Effect

The chemical utility of 1,2-dichloroethyl ethyl ether stems from the differential reactivity of its two chlorine atoms.[3]

The -Chlorine (C1)

The chlorine atom at position 1 is an

-

Mechanism:

(limiting) or loose -

Hydrolysis: Rapidly hydrolyzes in water to form chloroacetaldehyde, ethanol, and HCl.

-

Synthetic Utility: Acts as a masked chloroacetaldehyde equivalent.

The -Chlorine (C2)

The chlorine at position 2 is a standard primary alkyl chloride. It is significantly less reactive than the C1 chlorine and typically requires stronger conditions or specific activation to displace.

Heterocycle Synthesis (Hantzsch-Type Reactions)

The most common application is the synthesis of thiazoles and imidazoles. The compound serves as a bifunctional electrophile.

Example: Synthesis of 2-Aminothiazole Reaction with thiourea proceeds via initial attack of the sulfur on the highly reactive C1 position, followed by cyclization at the C2 position.

Figure 1: Reaction pathway for the synthesis of 2-aminothiazole using 1,2-dichloroethyl ethyl ether as a chloroacetaldehyde synthon [3].

Experimental Workflow: Thiazole Synthesis

This protocol demonstrates the use of 1,2-dichloroethyl ethyl ether as a cyclization partner.[4][5]

Objective: Synthesis of 2-aminothiazole.

-

Reagents: Suspend 1.0 equivalent of thiourea in warm water.

-

Addition: Add 1.0 equivalent of 1,2-dichloroethyl ethyl ether dropwise.

-

Note: The reaction is exothermic. The

-chloro ether hydrolyzes/reacts immediately.

-

-

Reflux: Heat the mixture to reflux for 1–2 hours. The initial intermediate cyclizes, displacing the

-chlorine and eliminating ethanol. -

Workup:

-

Cool the solution and basify with NaOH (to pH > 10).

-

Extract the resulting solid or oil with ether or filter the precipitate.

-

Recrystallize from ethanol/water.

-

Safety & Handling (Critical)

Peroxide Formation

Like all ethers, 1,2-dichloroethyl ethyl ether can form explosive peroxides upon exposure to air and light.

-

Storage: Store under nitrogen in amber glass.

-

Testing: Test for peroxides using starch-iodide paper before distillation. Do not distill to dryness.

Toxicity & Carcinogenicity[15]

-

Alkylating Agent: The

-chloro ether functionality makes this compound a potent alkylating agent. It is structurally related to bis(chloromethyl) ether (a known human carcinogen). -

Handling: Handle only in a fume hood with Viton or Silver Shield gloves. Avoid inhalation of vapors.[6][7]

Hydrolytic Instability

Moisture will degrade the compound, releasing HCl gas. Containers may pressurize if moisture is introduced.

References

-

LookChem. (n.d.). 1,2-Dichloro-2-ethoxyethane Properties and Data (CAS 623-46-1).[8] Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,2-dichloroethyl ethyl ether.[3][9][4][10][5][11] Retrieved from [Link]

-

Scribd. (n.d.). Lecture 6: Synthesis of Five-Membered Rings With Two Heteroatoms. Retrieved from [Link]

-

Canadian Science Publishing. (1976). The synthesis of 1,3-diazepine derivatives.[9][4] Canadian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 3. CAS 623-46-1: 1,2-Dichloro-1-ethoxyethane | CymitQuimica [cymitquimica.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scribd.com [scribd.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1,2-Dichloroethyl ethyl ether(623-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US8076053B2 - Upper layer-forming composition and photoresist patterning method - Google Patents [patents.google.com]

- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

1,2-Dichloroethyl Ethyl Ether: Structural Formula & Technical Guide

This guide provides a rigorous technical analysis of 1,2-Dichloroethyl ethyl ether (CAS 623-46-1) .

Crucial Disambiguation: The Isomer Trap

Before proceeding, researchers must distinguish between two commonly confused isomers. This guide focuses exclusively on Isomer A .

| Feature | Isomer A (Target) | Isomer B (Common Distractor) |

| Name | 1,2-Dichloroethyl ethyl ether | Bis(2-chloroethyl) ether |

| CAS | 623-46-1 | 111-44-4 |

| Structure | ||

| Reactivity | High ( | Low (Stable solvent; |

| Class | Reactive Electrophile / Building Block | Solvent / Scavenger |

Structural Elucidation & Spectroscopic Signature

The molecule 1,2-dichloroethyl ethyl ether is characterized by a high degree of asymmetry due to the chiral center at the C1 position (the anomeric carbon).

Chemical Connectivity

The structure consists of an ethyl group bound to an oxygen atom, which is in turn bonded to a 1,2-dichloroethyl moiety.

-

Formula:

-

Molecular Weight: 143.01 g/mol [1]

-

Chirality: The C1 carbon (bonded to O, Cl, and C2) is a stereogenic center, resulting in a racemic mixture in standard synthesis.

NMR Spectral Analysis ( )

The

| Proton Environment | Shift ( | Multiplicity | Integral | Structural Assignment |

| 5.63 | dd | 1H | ||

| 3.95, 3.58 | m | 2H | ||

| 3.79 | d | 2H | ||

| 1.29 | t | 3H |

Note: The methylene protons of the ethyl group (

Synthetic Pathways

The synthesis of 1,2-dichloroethyl ethyl ether relies on the electrophilic addition of chlorine across a vinyl ether double bond. This is far more selective than radical chlorination of diethyl ether.

Protocol A: Chlorination of Vinyl Ethyl Ether (Recommended)

This method minimizes over-chlorination byproducts.

Reaction:

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a dry-ice/acetone condenser. Purge with

. -

Solvent: Charge the flask with Vinyl Ethyl Ether (1.0 eq) dissolved in dry Dichloromethane (DCM) or Carbon Tetrachloride (

) (if permitted).-

Rationale: A non-nucleophilic solvent prevents solvent participation in the intermediate chloronium ion.

-

-

Cooling: Cool the solution to -10°C to 0°C .

-

Critical Control: Exotherms can lead to polymerization of the vinyl ether.

-

-

Addition: Introduce dry Chlorine gas (

) slowly. Monitor the reaction color; a faint yellow persistence indicates the endpoint. -

Workup: Degas the solution with

to remove excess -

Purification: Distill under reduced pressure.

-

Target: bp ~66–69°C at 45 mmHg.[2]

-

Warning: Do not heat above 100°C at atmospheric pressure to avoid decomposition.

-

Figure 1: Synthetic workflow for the chlorination of vinyl ethyl ether.

Reactivity Profile & Mechanism

The utility of 1,2-dichloroethyl ethyl ether in drug development stems from its function as a masked aldehyde and a bifunctional electrophile .

The -Chloro Effect (Oxocarbenium Ion Formation)

Unlike its

Mechanism:

-

Ionization:

-

Nucleophilic Attack: The oxocarbenium ion is a "hard" electrophile, reacting rapidly with alcohols, amines, and electron-rich aromatics.

Common Transformations

-

Acetal Exchange: Reacts with alcohols (

) to form -

Heterocycle Synthesis: Reacts with amidines or ureas. The C1 carbon acts as the electrophile for the first nitrogen, followed by cyclization at the C2 carbon (displacing the second chlorine) to form imidazoles or pyrimidines .

Figure 2: Divergent reactivity pathways driven by the oxocarbenium intermediate.

Safety & Handling (Critical)

Hazard Classification:

-

Alkylating Agent: The

-chloro ether functionality mimics bis(chloromethyl) ether (a known human carcinogen). Handle as a potential mutagen and carcinogen .[3] -

Flash Point: 35°C (Flammable).

-

Hydrolysis: Rapidly hydrolyzes in moist air to release HCl gas and Chloroacetaldehyde (highly toxic).

Storage Protocol:

-

Store under inert atmosphere (

or Ar). -

Keep refrigerated (<15°C).

-

Add a stabilizer (e.g.,

pellets) to scavenge trace HCl, which catalyzes decomposition.

References

-

TCI Chemicals. (2025).[4] Product Specification: 1,2-Dichloroethyl Ethyl Ether (CAS 623-46-1).[5] Retrieved from

-

ChemicalBook. (2024). 1H NMR Spectrum of 1,2-Dichloro-2-ethoxyethane. Accession: MS-NW-2895.[5] Retrieved from

-

CymitQuimica. (2024). Bis(2-chloroethyl) ether vs Dichloroethyl ethyl ether properties.[3][6] Retrieved from

-

PrepChem. (1919). Preparation of 1,2-dichloroethyl ethyl ether via ether chlorination. J. Am. Chem. Soc., 41(7), 1122–1123. Retrieved from

-

BenchChem. (2025). Nucleophilic Substitution Protocols for alpha-halo ethers. Retrieved from

Sources

- 1. 2,2'-Dichlorodiethyl ether(111-44-4) 1H NMR [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1,2-Dichloro-2-ethoxyethane(623-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 1,2-Dichloroethyl ethyl ether

CAS: 623-46-1 | Formula: C₄H₈Cl₂O | M.W.: 143.01 g/mol [1][2][3][4]

Part 1: Executive Summary & Critical Disambiguation

Warning: Identity Hazard In chemical literature and procurement databases, "Dichloroethyl ether" is a frequent source of catastrophic experimental error. It is imperative to distinguish between two distinct isomers:

-

Target Compound (This Guide): 1,2-Dichloroethyl ethyl ether (CAS 623-46-1).[1][4] An

-dichloro ether.[1] Highly reactive electrophile, moisture-sensitive, and a potent lachrymator. -

Common Confusant: Bis(2-chloroethyl) ether (CAS 111-44-4), also known as "Chlorex" or Oxygen Mustard.[5] A chemically stable, symmetrical solvent with significantly higher boiling point (178°C) and different toxicological profile.

Operational Impact: Substituting the stable bis-isomer for the reactive 1,2-isomer will result in total reaction failure. Substituting the reactive 1,2-isomer for the solvent isomer may result in uncontrolled exotherms or hazardous polymerization. Verify CAS 623-46-1 before use.

Part 2: Physicochemical Profile

The physical properties of 1,2-Dichloroethyl ethyl ether are dictated by its asymmetry and the presence of the reactive

Table 1: Core Physical Properties

| Property | Value | Contextual Note |

| Boiling Point | 140–145 °C | Significantly lower than the bis-isomer (178 °C). |

| Density | 1.167 g/mL (25 °C) | Denser than water; facilitates bottom-layer extraction in aqueous workups (if stable). |

| Refractive Index ( | 1.442 | Key purity indicator; lower than bis-isomer (1.457). |

| Flash Point | 35–42 °C | Flammable . Requires spark-proof handling. |

| Vapor Pressure | ~6.3 mmHg (25 °C) | Volatile; requires efficient trapping to prevent lachrymatory exposure. |

| Appearance | Colorless to light yellow liquid | Darkens upon decomposition (HCl release). |

| Solubility | Reacts with water | Do not use aqueous washes. Soluble in DCM, Et₂O, THF. |

Structural Identification

The molecule features an ethyl group attached to an oxygen, which is bound to a 1,2-dichloroethyl moiety.[1] SMILES: CCOC(Cl)CCl IUPAC: 1,2-Dichloro-1-ethoxyethane[2]

Part 3: Reactivity & Stability Mechanisms

The defining feature of CAS 623-46-1 is the

Hydrolytic Instability

Upon contact with ambient moisture, the compound undergoes rapid hydrolysis, releasing Hydrogen Chloride (HCl) and forming chloroacetaldehyde and ethanol. This reaction is autocatalytic, as the generated acid promotes further degradation.

Electrophilic Utility

In organic synthesis, this compound acts as a "masked" chloroacetaldehyde equivalent or a bifunctional linker. The

Reactivity Diagram (DOT)

Figure 1: Hydrolytic degradation pathway of 1,2-Dichloroethyl ethyl ether, highlighting the release of corrosive HCl.

Part 4: Experimental Protocols

Safety Pre-requisite: All operations must be performed in a functioning fume hood. Silver Shield/4H laminate gloves are recommended over standard nitrile due to the penetrating nature of chloroethers.

Protocol A: Purity Verification & Distillation

Commercial samples often accumulate HCl and chloroacetaldehyde. Distillation is required for sensitive applications.

-

Setup: Assemble a vacuum distillation apparatus with a Claisen adapter. All glassware must be flame-dried and flushed with Argon.

-

Stabilization: Add 1% (w/w) anhydrous Potassium Carbonate (

) or Calcium Carbonate ( -

Vacuum Application: Apply partial vacuum (approx. 15–20 mmHg). Do not distill at atmospheric pressure to avoid thermal decomposition temperatures (>140°C).

-

Collection: Collect the fraction boiling at 66–69 °C (at 45 mmHg) or equivalent adjusted value.

-

Note: The receiver flask should be cooled to 0°C.

-

-

Storage: Store immediately over activated 4Å molecular sieves in a Schlenk flask under Argon at 4°C.

Protocol B: Handling & Quenching

Spill Management: Because the compound is a lachrymator, a spill outside the hood requires immediate evacuation.

-

Neutralization: Do not use water. Cover spills with a mixture of Sodium Carbonate and clay/vermiculite.

-

Disposal: The resulting solid should be treated as hazardous chlorinated waste.

Part 5: Synthesis Pathway (Historical Context)

Understanding the synthesis clarifies the impurity profile (typically unreacted ether or over-chlorinated byproducts).

Method: Radical Chlorination of Diethyl Ether.

This route implies that commercial samples may contain traces of monochloroethyl ethyl ether (carcinogenic suspect) or trichloro species.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79077, Ethane, 1,2-dichloro-1-ethoxy-. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dichloroethyl Ether (General Reference for distinction). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,2-dichloroethyl ethyl ether [stenutz.eu]

- 3. 1,2-Dichloroethyl Ethyl Ether | 623-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,2-Dichloroethyl ethyl ether(623-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

1,2-Dichloroethyl ethyl ether CAS number 623-46-1

An In-Depth Technical Guide to 1,2-Dichloroethyl Ethyl Ether (CAS No. 623-46-1)

Introduction & Scope

This technical guide provides a comprehensive overview of 1,2-dichloroethyl ethyl ether (CAS No. 623-46-1), also known as 1,2-dichloro-1-ethoxyethane. As a chlorinated ether, this compound serves as a reactive intermediate in various chemical syntheses.[1] Its utility is derived from the two chlorine atoms and the ether linkage, which provide multiple sites for chemical modification.

A critical point of clarification is the distinction between this compound and its structural isomer, bis(2-chloroethyl) ether (CAS No. 111-44-4). The latter is a well-documented and highly toxic compound, classified as a probable human carcinogen by the EPA.[2] This guide focuses exclusively on 1,2-dichloroethyl ethyl ether (CAS 623-46-1) , and data should not be extrapolated from its more hazardous isomer.

This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its synthesis, properties, reactivity, handling, and analysis.

Physicochemical Properties

1,2-Dichloroethyl ethyl ether is a colorless to pale yellow liquid characterized by a sweet odor.[1] It exhibits moderate volatility and is soluble in most organic solvents, with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 623-46-1 | |

| Molecular Formula | C₄H₈Cl₂O | |

| Molecular Weight | 143.01 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet | [1] |

| Boiling Point | 66-69 °C at 45 mmHg | |

| Solubility | Limited in water; soluble in organic solvents | [1] |

Synthesis and Mechanism

Primary Synthetic Route: Direct Chlorination of Diethyl Ether

The principal method for synthesizing 1,2-dichloroethyl ethyl ether is the direct chlorination of dry diethyl ether. This reaction proceeds via a free-radical mechanism, where chlorine radicals sequentially substitute hydrogen atoms on the ethyl groups of the ether. The reaction's progression is typically monitored by the increase in the specific gravity of the reaction mixture.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the chlorination of diethyl ether.[3]

Materials and Equipment:

-

2 L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Gas inlet tube

-

Ice-water bath

-

Dry diethyl ether (800 g)

-

Chlorine gas cylinder with regulator

-

Distillation apparatus for vacuum fractionation

Procedure:

-

Setup: Assemble the 2 L flask with the mechanical stirrer, reflux condenser, and gas inlet tube. Place the flask in an ice-water bath to maintain a low temperature.

-

Charging the Reactor: Charge the flask with 800 g of dry diethyl ether.

-

Initiation of Chlorination: Begin stirring the ether and introduce a slow, steady stream of chlorine gas through the inlet tube. The reaction is exothermic, and the ice bath is critical to control the temperature. Hydrogen chloride gas will begin to evolve freely.[3]

-

Monitoring the Reaction: The reaction is monitored by periodically measuring the specific gravity of the mixture. The process continues for an extended period (potentially over 80 hours), with the temperature gradually allowed to rise to ambient levels. The chlorination is typically halted when the specific gravity reaches approximately 0.96.[3]

-

Workup and Purification: a. Once the target specific gravity is reached, stop the chlorine flow. b. Remove unchanged diethyl ether by distillation under reduced pressure. c. The remaining crude product is then purified by fractional distillation under vacuum. The fraction boiling at 66-69 °C at 45 mmHg is collected as 1,2-dichloroethyl ethyl ether.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,2-dichloroethyl ethyl ether.

Chemical Reactivity and Applications

The reactivity of 1,2-dichloroethyl ethyl ether is dominated by the two carbon-chlorine bonds. These sites are susceptible to nucleophilic substitution reactions, making the compound a useful building block or intermediate in organic synthesis.[1]

A significant aspect of its reactivity, common to many ethers, is the potential to form explosive peroxides upon prolonged exposure to air and light.[4][5] This necessitates careful storage and handling, including periodic testing for the presence of peroxides before use, especially before distillation.

Reactivity Profile Diagram

Sources

Technical Guide: Identity and Resolution of α,β-Dichloroethyl Ethyl Ether

The following technical guide details the nomenclature, chemical identity, and critical distinctions regarding α,β-dichloroethyl ethyl ether (CAS 623-46-1).

Executive Summary & Core Directive

In the context of drug development and organic synthesis, precision in nomenclature is non-negotiable. α,β-Dichloroethyl ethyl ether refers specifically to 1,2-dichloro-1-ethoxyethane (CAS 623-46-1).[1][2]

Critical Alert: This compound is frequently and dangerously confused with Bis(2-chloroethyl) ether (CAS 111-44-4), a symmetric solvent and mustard gas analog known as "Chlorex." These two compounds are structural isomers with drastically different reactivity profiles and safety classifications. This guide resolves these synonyms to prevent experimental error.

Nomenclature and Synonym Matrix

The term "α,β" refers to the substitution pattern on the ethyl group attached to the ether oxygen.

-

α-position (C1): The carbon directly bonded to the oxygen.

-

β-position (C2): The adjacent carbon.

Table 1: Validated Synonyms for CAS 623-46-1

| Category | Synonym / Identifier | Technical Notes |

| IUPAC Name | 1,2-Dichloro-1-ethoxyethane | Preferred name for regulatory filings. Unambiguously describes the Cl positions. |

| Common Name | α,β-Dichloroethyl ethyl ether | Describes the substitution relative to the ether linkage. |

| Alternate Name | 1,2-Dichlorodiethyl ether | Ambiguous.[3][4] Often conflated with the symmetric bis-ether. Avoid usage without CAS verification. |

| CAS Registry | 623-46-1 | The unique numeric identifier.[2][4][5] Always use this for database queries. |

| Molecular Formula | C₄H₈Cl₂O | Isomeric with Bis(2-chloroethyl) ether. |

Table 2: The "False Friend" (DO NOT CONFUSE)

| Category | False Friend | CAS | Distinction |

| Symmetric Ether | Bis(2-chloroethyl) ether | 111-44-4 | Chlorines are on the |

| Common Name | Chlorex; DCEE | 111-44-4 | Used as a solvent, not a reactive intermediate. |

Structural Logic and Reactivity

The chemical behavior of α,β-dichloroethyl ethyl ether is dictated by the asymmetry of its chlorine substitutions.

The α-Chloro Effect

The chlorine atom at the α-position (C1) is highly reactive due to the adjacent oxygen atom. It acts as a hemiacetal chloride.

-

Mechanism: The lone pair on the oxygen stabilizes the carbocation formed when the α-chloride leaves, creating a reactive oxocarbenium ion .

-

Application: This makes CAS 623-46-1 a potent electrophile , useful for introducing the ethoxyethyl moiety into nucleophiles (e.g., protecting alcohols or synthesizing heterocycles).

The chlorine at the β-position (C2) behaves like a standard primary alkyl halide (less reactive).

Visualization: Nomenclature and Reactivity Flow

The following diagram illustrates the structural difference between the target molecule and its common isomer, highlighting the reactive center.

Figure 1: Structural and functional differentiation between α,β-dichloroethyl ethyl ether and its symmetric isomer.

Experimental Protocols & Safety

Synthesis Context

In historical and modern literature, α,β-dichloroethyl ethyl ether is often synthesized via the chlorination of vinyl ethyl ether or diethyl ether under controlled conditions.

-

Reaction Type: Radical chlorination (if starting from ether) or Electrophilic addition (if starting from vinyl ether).

-

Key Precursor: Vinyl ethyl ether (

) +

Handling and Stability (Class B Peroxide Former)

Unlike standard solvents, α-halo ethers are prone to hydrolysis and peroxide formation.

-

Peroxide Hazard: This compound is classified as a Class B Peroxide Former .[6] It requires external energy (distillation, evaporation) to detonate if peroxides are present.[6]

-

Protocol: Test for peroxides using KI starch paper before any distillation.

-

-

Hydrolysis: The α-chlorine hydrolyzes rapidly in moist air to release HCl and chloroacetaldehyde .

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

-

Digital Search Strategy

When searching databases (SciFinder, Reaxys, PubChem), use the following query logic to exclude the symmetric isomer:

-

Query: CAS = '623-46-1'

-

Negative Filter: NOT 'Bis(2-chloroethyl) ether'

-

Structure Search: Draw the exact asymmetric structure (

) rather than relying on name strings.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12186, 1,2-Dichloro-1-ethoxyethane (CAS 623-46-1). PubChem. [Link]

-

Massachusetts Institute of Technology (MIT) EHS. Peroxide Forming Chemicals: Classification and Safety Protocols. [Link]

Sources

- 1. 1,2-Dichloroethyl ethyl ether | 623-46-1 [sigmaaldrich.com]

- 2. CAS 623-46-1: 1,2-Dichloro-1-ethoxyethane | CymitQuimica [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. 1,2-Dichloroethyl Ethyl Ether | 623-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

Technical Monograph: 1,2-Dichloroethyl Ethyl Ether

CAS 623-46-1 | Molecular Weight: 143.01 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,2-Dichloroethyl ethyl ether (CAS 623-46-1), a specialized halogenated ether used primarily as a synthetic intermediate in the production of ethoxyacetylene and subsequent pharmaceutical APIs (e.g., cortisone analogs, Vitamin A).[2]

CRITICAL DIFFERENTIATION WARNING: Researchers must strictly distinguish this compound from its isomer, Bis(2-chloroethyl) ether (CAS 111-44-4), also known as "Dichloroethyl ether" or "Oxygen Mustard."

-

Target Compound (CAS 623-46-1):

-dichloro structure ( -

Isomer (CAS 111-44-4): Symmetrical structure (

). Potent alkylating agent and mustard gas analog.[3]

Part 1: Chemical Identity & Physical Properties[2][5][6][7]

The molecular weight of 1,2-Dichloroethyl ethyl ether is 143.01 g/mol .[1][4] This value is critical for stoichiometric calculations in elimination reactions where the compound serves as a precursor to ethynyl ethers.

| Property | Value | Technical Note |

| Molecular Weight | 143.01 g/mol | Calculated based on |

| CAS Number | 623-46-1 | Distinct from 111-44-4 (Bis-isomer) |

| IUPAC Name | 1,2-Dichloro-1-ethoxyethane | Denotes |

| Molecular Formula | Isotopic pattern in MS will show M, M+2, M+4 (9:6:1 ratio) | |

| Boiling Point | 66–69 °C at 45 mmHg | Thermally unstable at atmospheric pressure; distill under vacuum |

| Density | ~1.17 g/mL | Denser than water; phase separation occurs at bottom |

| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition (HCl release) |

Part 2: Synthesis & Production Mechanism[2][6][10][11]

The industrial and laboratory synthesis of 1,2-Dichloroethyl ethyl ether proceeds via the radical chlorination of diethyl ether . This process is sensitive to temperature and stoichiometry; over-chlorination leads to polychlorinated byproducts.

2.1 Synthesis Workflow

The reaction involves the controlled introduction of chlorine gas into dry diethyl ether at low temperatures, followed by fractional distillation.

Figure 1: Radical chlorination pathway for the synthesis of 1,2-Dichloroethyl ethyl ether. Note the sequential substitution at the alpha and beta positions.

Process Protocol:

-

Setup: 2L flask with reflux condenser and mechanical stirrer.

-

Initiation: Charge with dry diethyl ether. Cool to 0-5°C.

-

Chlorination: Introduce

stream slowly.[5] The specific gravity of the mixture is monitored.[5] -

Endpoint: Reaction is stopped when specific gravity reaches 0.96 (approx. 82 hours for bulk batches).[5]

-

Purification: Vacuum distillation (45 mmHg) yields the product fraction at 66-69°C.

Part 3: Reactivity & Applications in Drug Development[2]

The core value of 1,2-Dichloroethyl ethyl ether in drug development lies in its role as a precursor to Ethoxyacetylene , a versatile "building block" reagent.

3.1 The Ethoxyacetylene Pathway

Ethoxyacetylene is generated via a double elimination reaction. It is subsequently used to synthesize

Figure 2: Conversion of 1,2-Dichloroethyl ethyl ether to Ethoxyacetylene, enabling high-value API synthesis.

3.2 Mechanism of Action

The compound possesses an

-

Reactivity Profile:

active. -

Usage: Can function as an electrophile to introduce the

group, though the elimination pathway (Fig 2) is industrially dominant.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral markers.

1. Mass Spectrometry (GC-MS):

-

Molecular Ion: m/z 142 (weak/absent due to fragmentation).

-

Isotopic Pattern: Look for the characteristic

cluster.-

M (142): 100% (relative)

-

M+2 (144): ~65%

-

M+4 (146): ~10%

-

-

Key Fragment: Loss of

is common, leading to stabilized oxocarbenium ions.

2. Proton NMR (

-

1.25 ppm: Triplet (

-

3.6-3.9 ppm: Multiplet (

-

5.6-5.8 ppm: Triplet/Doublet of doublets (

Part 5: Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

GHS Signal: DANGER

-

H-Statements: H226 (Flammable), H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant).

Toxicological Insight:

Unlike the symmetrical bis(2-chloroethyl) ether (a known carcinogen and mustard analog), the 1,2-dichloro isomer is primarily an irritant and lachrymator . However, as an

-

Carcinogenicity: Limited evidence suggests potential mutagenicity due to alkylation capability. Treat as a suspect carcinogen .

-

Handling: All operations must occur in a fume hood. The compound releases HCl upon hydrolysis in moist air, exacerbating respiratory risks.

Storage Protocol:

-

Store under inert gas (

or Ar). -

Refrigerate (+2°C to +8°C) to prevent spontaneous dehydrochlorination.

-

Segregate from strong oxidizers and bases.

References

-

CymitQuimica. (2024). 1,2-Dichloroethyl Ethyl Ether - Chemical Properties and CAS 623-46-1. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1,2-Dichloro-1-ethoxyethane (CAS 623-46-1).[6][4] Retrieved from

-

Organic Syntheses. (1954). Ethoxyacetylene Preparation via Dichloroethyl Ethyl Ether. Coll. Vol. 4, p. 404. Retrieved from

-

PrepChem. (2024). Preparation of 1,2-dichloroethyl ethyl ether by Chlorination. Retrieved from

-

Santa Cruz Biotechnology. (2024). Safety Data Sheet: 1,2-Dichloroethyl ethyl ether. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Ethane, 1,2-dichloro-1-ethoxy- | C4H8Cl2O | CID 79077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. CAS 623-46-1: 1,2-Dichloro-1-ethoxyethane | CymitQuimica [cymitquimica.com]

Technical Monograph: Boiling Point & Physicochemical Profile of 1,2-Dichloroethyl Ethyl Ether

CAS 623-46-1 |

Part 1: Executive Summary & Critical Distinction

Warning: Nomenclature Hazard

In drug development and organic synthesis, precise identification is non-negotiable. This guide focuses strictly on 1,2-Dichloroethyl ethyl ether (CAS 623-46-1), a reactive

It must NOT be confused with its structural isomer, Bis(2-chloroethyl) ether (CAS 111-44-4), also known as "Mustard Ether." The two compounds differ significantly in boiling point, reactivity, and toxicity profiles. Confusing these two can lead to catastrophic experimental failures and safety violations.

| Feature | 1,2-Dichloroethyl ethyl ether (Target) | Bis(2-chloroethyl) ether (Mustard Ether) |

| Structure | ||

| CAS | 623-46-1 | 111-44-4 |

| Boiling Point | 145 °C | 178 °C |

| Reactivity | High ( | Moderate (requires strong nucleophiles) |

| Primary Use | Heterocycle synthesis (Diazepines, Thiazoles) | Solvent, Soil Fumigant |

Part 2: Physicochemical Profile & Boiling Point Data[1]

The boiling point of 1,2-Dichloroethyl ethyl ether is its primary purity indicator. Due to the thermal lability of the

Quantitative Data Table

| Property | Value | Condition / Note |

| Boiling Point (Standard) | 145 °C | 760 mmHg (Atmospheric) |

| Boiling Point (Reduced) | 66 – 69 °C | 45 mmHg |

| Boiling Point (Reduced) | 55 – 60 °C | 15 - 20 mmHg (Estimated) |

| Density | 1.17 - 1.22 g/mL | at 20 °C |

| Refractive Index ( | 1.440 - 1.450 | Purity validation metric |

| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition (HCl release) |

Thermodynamic Behavior & Distillation Logic

The boiling point gap between the target product (145°C) and the starting material (Diethyl ether, 34.6°C) is substantial. However, the synthesis often produces mono-chlorinated byproducts and dissolved HCl.

-

Thermal Instability: Heating above 100°C at atmospheric pressure for prolonged periods can accelerate the elimination of HCl, leading to polymerization or formation of vinyl ethers.

-

Operational Directive: Always prioritize vacuum distillation (reduced pressure) to keep the pot temperature below 80°C.

Part 3: Synthetic Utility & Drug Development Applications

1,2-Dichloroethyl ethyl ether acts as a 1,2-dielectrophile . The chlorine at the

Key Reaction Pathways

-

Diazepine Synthesis: Reacts with alkyl 3-ureidocrotonates to form 7-substituted 1,3-diazepine derivatives (potential bioactive cores).[2]

-

Thiazole/Dithiole Formation: Reacts with thioureas or trithiocarbonates. The

-chloro attacks the sulfur first, followed by cyclization. -

Pyrimidine Modification: Used to introduce the chloroethyl side chain or fuse rings onto pyrimidine bases.

Visualization: Reactivity & Synthesis Workflow

The following diagram illustrates the synthesis of the ether itself and its subsequent transformation into a heterocycle (Diazepine derivative), a common workflow in medicinal chemistry.

Figure 1: Synthesis of 1,2-Dichloroethyl ethyl ether via chlorination and its application in diazepine scaffold construction.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis and Isolation of 1,2-Dichloroethyl ethyl ether. Validation Metric: Specific Gravity (SG) and Refractive Index.

Step 1: Controlled Chlorination

-

Setup: 2L flask with mechanical stirrer, reflux condenser, and gas inlet tube. Cool in an ice/water bath (0-5°C).

-

Charge: Add 800g dry Diethyl ether.

-

Reaction: Introduce a slow stream of Chlorine gas.

-

Causality: Low temperature prevents "runaway" chlorination and preserves the ether linkage.

-

-

Monitoring (The Self-Validating Step):

-

Monitor Specific Gravity (SG) of the mixture at 25°C.

-

Start: SG ~0.71.

-

Target Endpoint: SG = 0.96 .

-

Note: This typically takes 35-80 hours depending on gas flow. Stopping at SG 0.96 ensures the mono/di-chloro ratio is optimized for the 1,2-isomer.

-

Step 2: Isolation via Vacuum Distillation

-

Degassing: Allow the mixture to reach room temperature. Apply weak vacuum to remove dissolved HCl and excess

. -

Distillation: Configure for fractional distillation under reduced pressure.

-

Collection:

-

Discard forerun (unreacted ether and monochloro isomers).

-

Collect Fraction: 66 – 69 °C at 45 mmHg .

-

-

Purity Check: The collected fraction should have a Refractive Index (

) near 1.44-1.45.

Part 5: Safety & Toxicology (E-E-A-T)

While less notorious than "Mustard Ether," CAS 623-46-1 is a hazardous alkylating agent.

-

GHS Classification:

-

Handling Protocols:

-

Moisture Sensitivity: Reacts with water to release HCl. Store under inert gas (Argon/Nitrogen) in a cool, dark place.

-

Peroxide Formation: Like all ethers, it can form explosive peroxides upon standing. Test with peroxide strips before distillation.

-

References

-

Stenutz, R. (2024). Data sheet: 1,2-dichloro-1-ethoxyethane. Stenutz.eu. Link

-

TCI Chemicals. (2025).[4] Product Specification: 1,2-Dichloroethyl Ethyl Ether (D0355).[3][4] TCI America. Link

-

PubChem. (2025).[3] Compound Summary: 1,2-Dichloro-1-ethoxyethane (CAS 623-46-1).[3][7][8] National Library of Medicine. Link

-

PrepChem. (2024). Preparation of 1,2-dichloroethyl ethyl ether. PrepChem.com. Link

-

ResearchGate. (2025). Synthesis of polyhydroquinoline and diazepine derivatives using 1,2-dichloroethyl ethyl ether. ResearchGate. Link

Sources

- 1. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethane, 1,2-dichloro-1-ethoxy- | C4H8Cl2O | CID 79077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. CAS 623-46-1: 1,2-Dichloro-1-ethoxyethane | CymitQuimica [cymitquimica.com]

- 8. 1,2-Dichloroethyl Ethyl Ether | 623-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Solubility and Solvent Compatibility of 1,2-Dichloroethyl Ethyl Ether

[1]

Executive Summary & Chemical Identity

Target Compound: 1,2-Dichloroethyl ethyl ether

CAS: 623-46-1

Formula:

Critical Distinction: Do not confuse this compound with Bis(2-chloroethyl) ether (CAS 111-44-4).[1] While the latter is a stable, symmetric solvent, 1,2-Dichloroethyl ethyl ether is a highly reactive

Solubility Profile & Solvent Compatibility Matrix

The solubility of 1,2-Dichloroethyl ethyl ether is governed by its lipophilic ethyl chain and the polarizable C-Cl bonds.[1] However, the thermodynamic potential for dissolution is frequently overridden by the kinetic instability of the C1-Cl bond (the

Solvent Compatibility Table

The following table categorizes solvents based on thermodynamic solubility versus chemical stability.

| Solvent Class | Representative Solvents | Solubility Status | Stability Status | Recommendation |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (Miscible) | Stable | Primary Choice. Use anhydrous grades.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High (Miscible) | Stable | Secondary Choice. Must be free of peroxides and water.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (Miscible) | Stable | Good for high-temperature reactions.[1] |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Cyclohexane | Moderate to High | Stable | Useful for precipitation/crystallization of derivatives. |

| Polar Aprotic | DMF, DMAc, NMP | High | Conditional | Risk of reaction with impurities (amines/water). Use only if strictly anhydrous. |

| Sulfoxides | DMSO | High | Unstable | Avoid. Potential for Swern-like oxidation or nucleophilic attack.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Reactive | Avoid. Rapid alcoholysis yields acetals. |

| Water | Water | Low | Decomposes | Avoid. Rapid hydrolysis to HCl and aldehydes.[1] |

Mechanistic Insight: Why Alcohols are Not Solvents

Unlike standard alkyl halides, 1,2-Dichloroethyl ethyl ether possesses a chlorine atom adjacent to the oxygen.[1] This allows for the formation of a resonance-stabilized oxocarbenium ion intermediate, making the C-Cl bond extremely labile.[1]

In the presence of ethanol (or any alcohol), the compound does not merely dissolve; it reacts via an

Reaction:

Visualization: Solvent Decision Pathways

The following diagram illustrates the logical flow for selecting a solvent, emphasizing the critical "Nucleophile Check."

Figure 1: Decision tree for solvent selection. Note that "solubility" is irrelevant if the solvent attacks the solute.[1]

Experimental Protocols

Handling & Dissolution SOP

Due to the formation of HCl upon contact with moisture, all handling must occur under an inert atmosphere.[1]

Materials Required:

-

1,2-Dichloroethyl ethyl ether (Stored at 2-8°C, under Argon).[1]

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, <50 ppm

).[1] -

Glassware: Flame-dried Schlenk flask or nitrogen-purged vial.

Protocol:

-

Preparation: Purge the Schlenk flask with dry Nitrogen or Argon for 15 minutes.

-

Solvent Transfer: Cannulate the required volume of anhydrous DCM into the flask.

-

Addition:

-

Dissolution: Swirl gently. The compound is miscible; no heating is required.[1]

-

Verification: If the solution fumes or warms up, moisture ingress has occurred (HCl generation).[1] Neutralize immediately with triethylamine if the application permits.[1]

Workflow: Stability Testing

If a new solvent system (e.g., a mixture for chromatography) is being tested, use this self-validating workflow to ensure stability before introducing valuable substrates.[1]

Figure 2: Rapid stability screening workflow. 1H NMR is the gold standard; look for the shift of the anomeric proton (approx 5.5-6.0 ppm).[1]

Safety & Stability Considerations

Reactivity Hazards

-

Hydrolysis: Reacts with ambient moisture to release Hydrogen Chloride (gas) and chloroacetaldehyde (toxic).[1]

-

Carcinogenicity:

-Halo ethers are structural analogs to Bis(chloromethyl) ether (a known human carcinogen).[1] While 1,2-Dichloroethyl ethyl ether is less volatile, it should be handled with extreme caution in a fume hood using double-gloving (Nitrile/Laminate).[1]

Storage

-

Conditions: Store at <15°C, strictly anhydrous, under inert gas.

-

Stabilizers: Commercial samples may contain traces of calcium carbonate or epoxides to scavenge acid.[1]

References

-

Santa Cruz Biotechnology. 1,2-Dichloroethyl ethyl ether - Properties and Safety.[1] Retrieved from [1]

-

Tokyo Chemical Industry (TCI). Product Specification: 1,2-Dichloroethyl Ethyl Ether (CAS 623-46-1).[1] Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Ethane, 1,2-dichloro-1-ethoxy-.[1] Retrieved from [1]

-

American Chemical Society (ACS). Mechanism of thermolysis of alpha-chloro ethers in aprotic solvents.[1] J. Org.[1][2] Chem. Retrieved from

-

Brainly/Academic Community. Mechanistic analysis of alpha-chloro ether solvolysis with alcohols. Retrieved from [1]

Technical Guide: Stability and Reactivity of 1,2-Dichloroethyl Ethyl Ether

This guide details the stability, reactivity, and handling of 1,2-Dichloroethyl ethyl ether (CAS 623-46-1).[1] It is designed for researchers utilizing this compound as a synthetic intermediate, specifically focusing on its behavior as a reactive

Executive Summary

1,2-Dichloroethyl ethyl ether (also known as 1,2-dichloro-1-ethoxyethane) is a bifunctional alkylating agent characterized by high reactivity at the

Key Hazards:

-

Hydrolytic Instability: Rapidly decomposes in moist air to release hydrogen chloride (HCl) and chloroacetaldehyde.[1]

-

Peroxide Formation: Classified as a Class D Peroxide Former ; susceptible to autoxidation upon storage.[1]

-

Toxicity: Potential carcinogen (Category 1B) and severe lachrymator.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The reactivity of this molecule is dictated by the asymmetry of its two chlorine atoms.[1] The C1-chlorine is part of a hemiacetal chloride system, while the C2-chlorine behaves as a standard primary alkyl halide.[1]

| Property | Data |

| CAS Number | 623-46-1 |

| IUPAC Name | 1,2-Dichloro-1-ethoxyethane |

| Structure | |

| Molecular Weight | 143.01 g/mol |

| Boiling Point | 140–145 °C (atm); 66–69 °C at 45 mmHg |

| Density | 1.17 g/mL at 25 °C |

| Solubility | Soluble in ether, chloroform; decomposes in water |

Stability Profile

Hydrolytic Instability

The primary stability concern is the

Decomposition Products:

-

Hydrogen Chloride (HCl): Corrosive gas/acid.[1]

-

Ethanol: Solvent byproduct.[1]

-

Chloroacetaldehyde: A highly toxic, reactive aldehyde.[1]

Peroxide Formation

As an ether with

-

Mechanism: Radical abstraction of the hydrogen at the C1 position (facilitated by the adjacent oxygen) leads to hydroperoxide accumulation.[1]

-

Protocol: Test for peroxides every 3–6 months using starch-iodide paper or quant strips.[1] If >100 ppm, treat or dispose of as hazardous waste.[1][3]

Thermal Stability

Upon heating (>100 °C) or in the presence of Lewis acids, the compound may undergo

Reactivity Mechanisms[1]

The compound's utility in synthesis arises from its ability to act as a masked aldehyde or a bifunctional linker.[1]

Nucleophilic Substitution ( Pathway)

The C1 position reacts via an

Diagram 1: Reactivity Pathways

Caption: The central reactivity node is the formation of the oxocarbenium ion, leading to either hydrolysis or productive coupling.[2]

Synthesis of Heterocycles

The compound serves as a C2 building block.[1] For example, reaction with ureas or amidines can yield pyrimidine or diazepine derivatives.[1] The

Experimental Protocols

Protocol A: Safe Handling & Quenching

Use this protocol to neutralize spills or waste.

-

PPE: Wear butyl rubber gloves (nitrile is permeable to chlorinated ethers), safety goggles, and a face shield.[1] Work in a fume hood.

-

Quenching Solution: Prepare a 10% aqueous Sodium Carbonate (

) solution. -

Procedure:

-

Slowly add the ether to the stirring carbonate solution.[1]

-

Caution: Vigorous evolution of

gas will occur as HCl is neutralized.[1] -

Stir for 1 hour to ensure complete hydrolysis of the

-chloro bond. -

The resulting solution contains chloroacetaldehyde (toxic); treat with an oxidant (e.g., bleach) to convert to chloroacetic acid if required by local regulations, or dispose of as halogenated organic waste.

-

Protocol B: Synthesis of 1,2-Dichloroethyl Ethyl Ether

Adapted from standard chlorination procedures (Reference 1).

Objective: Preparation via chlorination of diethyl ether.

Reaction:

-

Setup: 2L 3-neck flask equipped with a mechanical stirrer, gas inlet tube (subsurface), and a reflux condenser vented to an acid scrubber (NaOH trap).

-

Cooling: Place the flask in an ice/water bath (0 °C).

-

Addition: Charge 800g of dry diethyl ether. Introduce a slow stream of dry chlorine gas.[1]

-

Monitoring:

-

Purification:

-

Degas the mixture with nitrogen to remove dissolved HCl/Cl2.[1]

-

Distill under reduced pressure.

-

Target Fraction: Collect fraction boiling at 66–69 °C at 45 mmHg .

-

References

-

PrepChem. "Preparation of 1,2-dichloroethyl ethyl ether."[1] PrepChem.com.[1] Accessed Feb 6, 2026.[1] [Link]

-

National Institutes of Health (NIH). "Ethane, 1,2-dichloro-1-ethoxy- (CAS 623-46-1)."[1] PubChem. Accessed Feb 6, 2026.[1] [Link][1]

-

University of Texas at Austin. "Peroxide Forming Chemicals - Class D." EHS Department.[1] Accessed Feb 6, 2026.[1] [Link]

-

Canadian Science Publishing. "Synthesis of 1,3-diazepine derivatives."[1] Can. J. Chem. Accessed Feb 6, 2026.[1] [Link]

Sources

Technical Deep Dive: Peroxide Formation in Chlorinated Ethers

[1]

Executive Summary

Chlorinated ethers represent a dual-hazard class in organic synthesis and drug development: they combine the potent alkylating toxicity of chlorinated hydrocarbons with the insidious explosive potential of organic peroxides.[1] While the carcinogenic risks of compounds like bis(chloromethyl) ether are well-documented, the mechanism and management of their peroxidation are often underestimated due to the false assumption that electron-withdrawing chlorine atoms render the ether linkage inert to autoxidation.[1]

This guide provides a mechanistic analysis of peroxide formation in chlorinated ethers, defining the radical pathways involved, validated detection protocols, and remediation strategies. It is designed to serve as a self-validating operational standard for laboratories handling these high-risk reagents.[1][2]

The Mechanistic Basis of Hazard

The Autoxidation Pathway

Peroxide formation in ethers is not a spontaneous degradation but a radical chain reaction driven by atmospheric oxygen, known as autoxidation .[1] The critical structural vulnerability is the

In chlorinated ethers, the presence of chlorine atoms influences this pathway electronically but does not eliminate it. While the electron-withdrawing nature of chlorine (

Reaction Kinetics & Pathway

The process follows a standard radical chain mechanism:

-

Initiation: Homolytic cleavage of a C-H bond (often light-catalyzed) creates a carbon-centered radical (

-radical).[1][2] -

Propagation:

-

The carbon radical reacts with molecular oxygen (

) to form a peroxy radical ( -

The peroxy radical abstracts a hydrogen from another ether molecule, forming the hydroperoxide (

) and regenerating a carbon radical.

-

-

Termination: Radical coupling (rare in early stages) or inhibitor interception.[1]

Diagram 1: Autoxidation Mechanism in Chlorinated Ethers The following diagram illustrates the radical propagation cycle specific to a generic chlorinated ether structure.

Caption: Radical chain propagation cycle showing the conversion of a stable chlorinated ether into a shock-sensitive hydroperoxide.

Risk Categorization & Stability Profiles[1]

Not all chlorinated ethers pose equal risks.[1] The hazard level is determined by the rate of peroxide accumulation and the stability of the resulting peroxide.

Hazard Classes (Bretherick’s & Prudent Practices)

Chlorinated ethers generally fall into Class B (Hazard on Concentration), though specific structures (vinyl ethers) may exhibit Class A (Hazard without Concentration) behavior due to polymerization risks.[1]

| Compound Name | Structure | Hazard Class | Storage Limit (Opened) |

| Bis(2-chloroethyl) ether | Class B | 12 Months | |

| 2-Chloroethyl vinyl ether | Class A/B * | 6 Months | |

| Bis(chloromethyl) ether | Class A | 3 Months (Also Carcinogenic) | |

| Epichlorohydrin | (Cyclic ether/epoxide) | Class C | 12 Months (Polymerization risk) |

*Note: Vinyl ethers can form peroxides that initiate explosive polymerization.[1]

The "Concentration" Trap

The most critical operational failure occurs during distillation .[1] Chlorinated ethers often have high boiling points (e.g., Bis(2-chloroethyl) ether bp ~178°C).[1][2] Distilling these solvents to dryness concentrates the higher-boiling hydroperoxides in the pot residue.[1] Once the solvent is removed, the thermal instability of the concentrated peroxide leads to detonation.

Critical Rule: Never distill a chlorinated ether to dryness.[1] Always leave at least 10-20% of the volume in the still pot.[1]

Detection & Validation Protocols

Trustworthiness in the lab relies on self-validating assays.[1] Do not rely on the "expiration date" alone. Test strips can degrade; chemical assays are robust.[1]

Visual Inspection (The "No-Go" Criteria)

Before opening any container of chlorinated ether:

-

Check for Crystals: Look around the cap or at the bottom of the bottle.[1] Crystals indicate severe peroxide polymerization.[1]

-

Action:Do not open. Do not move. Contact EHS/Bomb Squad immediately.

-

-

Check for Stratification: A viscous lower layer or oil droplets suggests peroxide separation.[1]

-

Action: Treat as explosive.[1]

-

Quantitative Testing: The Iodometric Titration

While commercial test strips (e.g., Quantofix) are convenient for screening (>100 mg/L), they can give false negatives in the presence of certain stabilizers.[1] The Iodometric Test is the gold standard for validation.[1]

Protocol:

-

Reagent: Prepare a fresh solution of 10% KI (Potassium Iodide) in glacial acetic acid.

-

Method: Add 1 mL of the ether to 1 mL of the reagent.

-

Observation:

Diagram 2: Operational Decision Tree Follow this logic flow for every container of chlorinated ether.

Caption: Workflow for assessing peroxide risk. Note that crystals trigger an immediate stop-work condition.[1][2]

Mitigation & Remediation Strategies

If peroxides are detected (10-100 ppm), they must be removed before the solvent is used, especially if heating is required.[1]

Activated Alumina Adsorption

This is the preferred method for dry solvents as it does not introduce water.[1]

-

Mechanism: Polar hydroperoxides adsorb strongly to the alumina surface.[1]

-

Protocol: Pass the solvent through a column containing activated alumina (approx.[1][3][4][5] 20g alumina per 100mL solvent).[1]

-

Validation: Retest the eluent with a peroxide strip.[1] It should read 0 ppm.[1]

Ferrous Sulfate Wash (Wet Method)

Effective for bulk solvents where water introduction is acceptable.[1]

-

Reagent: 60g

, 6mL conc. -

Mechanism:

reduces -

Protocol: Shake the ether with 20% volume of the ferrous sulfate solution. Separate layers.

Inhibition

Most chlorinated ethers are shipped with inhibitors like BHT (Butylated Hydroxytoluene) .[1]

-

The Distillation Hazard: Distillation separates the volatile ether from the non-volatile inhibitor (BHT remains in the pot). The distillate is now uninhibited and highly susceptible to rapid peroxidation.[1][6]

-

Requirement: If you distill a chlorinated ether, you must immediately add new inhibitor to the receiving flask or use the solvent immediately.

References

-

National Institutes of Health (PubChem). Bis(2-chloroethyl) ether (CID 8115) Safety Data.[1][2] [Link][1][2]

-

Vanderbilt University Medical Center. Peroxide Forming Chemicals: Management, Retention and Storage. [Link][1][2]

-

University of Edinburgh. Ethers - Storage and the Detection and Removal of Peroxides.[1][3] [Link][1][2]

-

University of Texas at Austin (EHS). Peroxide Forming Chemicals Classifications.[1] [Link]

Strategic Handling & Safety Architecture: 1,2-Dichloroethyl Ethyl Ether

CAS: 623-46-1 | Structural Alert: Alpha-Haloether

Executive Summary

This technical guide outlines the operational safety, toxicological mechanisms, and emergency protocols for 1,2-Dichloroethyl ethyl ether (DCEE) . It is critical to distinguish this compound from its structural isomer, bis(2-chloroethyl) ether (mustard gas analog). While both are toxic, DCEE contains an alpha-chloroether moiety (Cl atom attached to the

Part 1: Critical Hazard Profile & Mechanistic Toxicity

1.1 The Alpha-Haloether Structural Alert

Unlike stable chlorinated solvents (e.g., dichloromethane), DCEE possesses high reactivity due to the resonance stabilization of the carbocation formed upon loss of the alpha-chlorine.

-

Mechanism of Action (Alkylation): The C-Cl bond at the

-position is labile. In physiological conditions, it can spontaneously ionize to form a reactive oxonium ion . This electrophile aggressively alkylates nucleophilic centers in DNA (e.g., N7-guanine), leading to mutagenesis. -

Hydrolytic Instability: Upon contact with ambient moisture or mucous membranes, DCEE hydrolyzes to release Hydrochloric Acid (HCl) , Ethanol , and Chloroacetaldehyde (a known mutagen). This dual-threat (alkylation + acid generation) defines its high toxicity profile.[1]

1.2 GHS Classification (CLP/OSHA)

-

Flammable Liquid (Category 3): Flash point ~42°C. Vapor forms explosive mixtures with air.

-

Acute Toxicity (Category 4): Oral, Dermal, and Inhalation.[2]

-

Skin/Eye Irritation (Category 2): Causes severe irritation; lachrymator.[3]

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[2]

Part 2: Physicochemical Data Architecture

Table 1: Quantitative Properties of 1,2-Dichloroethyl Ethyl Ether

| Property | Value | Operational Implication |

| CAS Number | 623-46-1 | CRITICAL: Do not confuse with Bis(2-chloroethyl) ether (111-44-4). |

| Molecular Formula | C₄H₈Cl₂O | MW: 143.01 g/mol |

| Boiling Point | 145°C (293°F) | Low volatility compared to diethyl ether, but vapors accumulate. |

| Flash Point | 42°C (107.6°F) | Class II Combustible. Electrostatic grounding required.[1] |

| Density | 1.167 g/cm³ | Heavier than water; sinks in aqueous environments. |

| Water Solubility | Reacts/Decomposes | Do not use water as a primary extinguishing agent for small fires. |

| Vapor Pressure | ~6.3 mmHg @ 25°C | Sufficient to exceed exposure limits in unventilated spaces. |

Part 3: Engineering Controls & PPE Protocols

3.1 Barrier Protection Strategy

Standard nitrile gloves provide insufficient protection against small, chlorinated oxygenates due to rapid permeation.

-

Primary Barrier: Silver Shield® (EVOH) or Viton® laminates.

-

Secondary Barrier: Disposable Nitrile (4 mil minimum) worn over the laminate for dexterity and to protect the inner glove from abrasion.

-

Respiratory: If working outside a glovebox, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential HCl evolution.

3.2 Visualization: Toxicity Mechanism

The following diagram illustrates the pathway from exposure to cellular damage, highlighting the dual risk of alkylation and hydrolysis.

Figure 1: Mechanistic pathway showing the bifurcation of toxicity into direct DNA alkylation and hydrolytic release of corrosive/toxic byproducts.

Part 4: Emergency Response & Neutralization[4]

4.1 Spill Management (Dry Protocol)

Because DCEE reacts with water to release HCl, standard "dilute and mop" procedures are dangerous.

Step-by-Step Containment:

-

Evacuate & Isolate: Clear area (10-meter radius). Eliminate ignition sources.[2][4][5][6]

-

PPE Donning: SCBA (if volume > 100mL) or Full-Face OV/AG respirator. Silver Shield gloves.

-

Dry Absorption: Apply Vermiculite or Activated Carbon . Do not use paper towels (fire risk from heat of hydrolysis).

-

Neutralization (Controlled):

-

Collect absorbed material into a wide-mouth container.

-

In a fume hood, treat the waste with a 5% Aqueous Ammonia or Sodium Bicarbonate solution to quench the alkylating potential and neutralize generated acid.

-

Caution: This reaction is exothermic. Add solution slowly.

-

4.2 Storage & Stability[1]

-

Peroxide Former: Like all ethers, DCEE can form explosive peroxides upon exposure to air.

-

Requirement: Store under inert atmosphere (Argon/Nitrogen).

-

Testing: Test for peroxides every 3 months using quant strips. If >10 ppm, treat or dispose.

-

-

Segregation: Store away from strong oxidizers, bases, and water/moisture.[3]

Part 5: Synthesis & Disposal Workflow

The following workflow details the logical decision tree for handling waste streams containing DCEE.

Figure 2: Waste disposal decision logic ensuring peroxide safety and chemical neutralization prior to segregation.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12207, 1,2-Dichloroethyl ethyl ether. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1,2-Dichloroethyl ethyl ether(623-46-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

toxicological profile of chlorinated ethers

An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Ethers

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to a Latent Hazard

Chlorinated ethers represent a class of aliphatic and aromatic compounds characterized by an ether linkage and at least one chlorine atom. Their utility as solvents, intermediates in chemical synthesis, and byproducts in manufacturing processes has led to their presence in industrial and environmental settings.[1] However, their structural attributes, particularly the presence of electrophilic centers, predispose many of these compounds to significant toxicological activity. This guide is designed for researchers, toxicologists, and drug development professionals, providing a synthesized overview of the toxicological landscape of chlorinated ethers. We will move beyond a mere recitation of facts to explore the mechanistic underpinnings of their toxicity, offering field-proven insights into their assessment and the causality behind experimental choices.

The Physicochemical Landscape and Toxicological Implications

The toxicity of a chlorinated ether is intrinsically linked to its chemical structure. Key determinants of reactivity and, consequently, biological hazard include:

-

Position of the Chlorine Atom: Alpha-chloroalkyl ethers, where the chlorine is attached to the carbon adjacent to the ether oxygen, are particularly reactive. This structure renders the carbon highly electrophilic, making these compounds potent alkylating agents.[1]

-

Degree of Chlorination: Increased chlorination can alter the molecule's lipophilicity, influencing its absorption, distribution, and potential for bioaccumulation.

-

Alkyl Chain Length: The carcinogenic activity of chloroalkyl ethers tends to increase as the alkyl chain length decreases.[1]

This structure-activity relationship is a foundational concept in predicting the potential hazards of novel or less-studied chlorinated ethers.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is critical to contextualizing the systemic toxicity and target organ effects of chlorinated ethers.

Absorption: Exposure in occupational settings is primarily through inhalation of vapors and dermal contact.[1] The general population may be exposed through the ingestion of contaminated water.[1]

Distribution: Due to their variable lipophilicity, chlorinated ethers can distribute to various tissues. More lipophilic compounds, such as certain chlorinated diphenyl ethers, have the potential to accumulate in adipose tissue.

Metabolism: The Core of Bioactivation and Detoxification

Metabolism is a double-edged sword. While some pathways detoxify and facilitate excretion, others can create more reactive, toxic metabolites.

-

Oxidative Metabolism: The primary metabolic route involves cytochrome P450 (CYP) enzymes. For chlorinated diphenyl ethers, this predominantly involves aromatic hydroxylation.[2]

-

Ether Bond Scission: A secondary, but significant, metabolic pathway is the cleavage of the ether bond, which can release chlorinated phenols or alcohols.[2]

-

Reductive Dechlorination: In anaerobic environments, such as those found in certain groundwater plumes or potentially within the gut microbiota, reductive dechlorination can occur, where chlorine atoms are sequentially removed.[3][4]

The following diagram illustrates the principal metabolic pathways for a representative chlorodiphenyl ether.

Caption: Primary metabolic routes for chlorodiphenyl ethers in rats.

Excretion: Metabolites are typically rendered more water-soluble and excreted in the urine, sometimes as conjugates. Unchanged parent compounds may be found in the feces.[2]

Mechanisms of Toxicity: From Molecular Interaction to Pathology

The diverse toxicological effects of chlorinated ethers arise from several key mechanisms.

Genotoxicity and Carcinogenicity

A primary concern for many chlorinated ethers is their potential to cause cancer. This is particularly true for the α-chloroalkyl ethers.

-

Direct DNA Alkylation: Bis(chloromethyl) ether (BCME) is a potent, direct-acting alkylating agent.[5] Its bifunctional nature allows it to form cross-links within DNA, leading to mutations and initiating carcinogenesis. This is a classic example of a genotoxic mechanism.[1] Numerous epidemiological studies have confirmed that occupational exposure to BCME and technical-grade chloromethyl methyl ether (CMME) is associated with an increased risk of lung cancer, primarily small-cell carcinoma.[1][5][6]

-

Oxidative Stress and Indirect Genotoxicity: For compounds like 1,4-dioxane, the carcinogenic mechanism is considered to be non-genotoxic and involves a threshold effect.[7] High doses saturate normal metabolic pathways, leading to the involvement of enzymes like CYP2E1. This results in oxidative stress, chronic cytotoxicity, and subsequent regenerative cell proliferation, particularly in the liver and nasal passages, which in turn increases the risk of tumor formation.[7]

The U.S. Department of Health and Human Services (DHHS) and the International Agency for Research on Cancer (IARC) have classified several chlorinated ethers based on their carcinogenicity.[6][8][9]

| Compound | IARC Classification | NTP Classification |

| Bis(chloromethyl) ether (BCME) | Group 1 (Carcinogenic to humans)[8] | Known to be a human carcinogen[6] |

| Chloromethyl methyl ether (CMME) | Group 1 (Carcinogenic to humans)[1] | Known to be a human carcinogen[6] |

| 1,4-Dioxane | Group 2B (Possibly carcinogenic to humans)[7][9] | Reasonably anticipated to be a human carcinogen[9][10] |

Target Organ Toxicity

Beyond carcinogenicity, chlorinated ethers can induce a range of organ-specific toxic effects.

-

Respiratory System: Inhalation is a major exposure route, and the respiratory tract is a primary target. Acute, high-level exposure can cause severe irritation of the eyes, nose, throat, and lungs, potentially leading to pulmonary edema.[11][12][13] Chronic exposure, particularly to BCME-containing vapors, is linked to chronic bronchitis and impaired respiratory function.[5]

-

Hepatic and Renal Effects: The liver and kidneys are central to metabolizing and excreting xenobiotics, making them susceptible to damage.[14] Chronic exposure to 1,4-dioxane has been shown to cause liver and kidney damage in animal studies.[12] For certain chlorinated diphenyl ethers, the liver and thyroid have been identified as target organs, with observed effects including increased liver weight and morphological changes in the thyroid.[15]

-

Central Nervous System (CNS): Acute exposure to high concentrations of some chlorinated ethers, such as 1,4-dioxane and 2-chloroethyl vinyl ether, can depress the central nervous system, leading to symptoms like dizziness, drowsiness, headache, and nausea.[12][14][16]

-

Dermal and Ocular Effects: Direct contact can cause severe irritation and chemical burns to the skin and eyes.[11][17]

Toxicological Profiles of Key Chlorinated Ethers

Bis(chloromethyl) ether (BCME)

-

Primary Use: Formerly used in chloromethylation reactions and as an intermediate in the production of ion-exchange resins.[5]

-

Toxicological Hallmark: A potent, direct-acting genotoxic carcinogen.[5][17] It is classified as a known human carcinogen by the DHHS, EPA, and IARC.[8]

-